molecular formula C15H18N2O2S B7585570 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one

4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one

カタログ番号: B7585570
分子量: 290.4 g/mol
InChIキー: ZOIKALMVTCPUHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one, also known as rosiglitazone, is a synthetic drug that belongs to the class of thiazolidinediones. It is used as an oral medication to treat type 2 diabetes mellitus. Rosiglitazone works by increasing the sensitivity of the body's cells to insulin, which helps to lower blood sugar levels.

作用機序

The mechanism of action of 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee involves binding to the peroxisome proliferator-activated receptor gamma (PPARγ) in the nucleus of cells. This leads to the activation of various genes involved in glucose and lipid metabolism, resulting in increased insulin sensitivity and improved glucose uptake by cells.
Biochemical and Physiological Effects:
Rosiglitazone has been shown to have several biochemical and physiological effects in diabetic patients. It improves insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. It also reduces hepatic glucose production and improves lipid metabolism by decreasing triglyceride levels and increasing high-density lipoprotein cholesterol levels.

実験室実験の利点と制限

Rosiglitazone has several advantages for use in lab experiments. It is readily available and can be easily synthesized. It has a well-established mechanism of action and has been extensively studied in scientific research. However, there are also limitations to its use in lab experiments. It has been associated with several adverse effects such as weight gain, edema, and an increased risk of cardiovascular disease. It is also contraindicated in patients with certain medical conditions such as heart failure.

将来の方向性

There are several future directions for the research and development of 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee. One area of focus is the development of new thiazolidinedione derivatives with improved efficacy and safety profiles. Another area of research is the investigation of the potential use of 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee in the treatment of other conditions such as Alzheimer's disease and cancer. Additionally, there is ongoing research on the development of combination therapies involving 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee and other drugs for the treatment of type 2 diabetes mellitus.
In conclusion, 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee is a synthetic drug that has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes mellitus. It works by improving insulin sensitivity and glucose uptake by cells. While it has several advantages for use in lab experiments, it is also associated with several limitations and adverse effects. There are several future directions for the research and development of 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee, including the development of new thiazolidinedione derivatives and investigation of its potential use in the treatment of other conditions.

合成法

The synthesis of 4-(2-Methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-onee involves the reaction of 2,4-thiazolidinedione with 4-bromo-2-methylbenzylamine, followed by the reaction with 4-methylphenylboronic acid in the presence of a palladium catalyst. The final product is obtained after purification by crystallization.

科学的研究の応用

Rosiglitazone has been extensively studied in scientific research for its potential therapeutic effects in the treatment of type 2 diabetes mellitus. It has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular disease in diabetic patients. Rosiglitazone has also been investigated for its potential use in the treatment of other conditions such as non-alcoholic fatty liver disease and polycystic ovary syndrome.

特性

IUPAC Name

4-(2-methyl-4-phenylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-7-12(11-5-3-2-4-6-11)8-17(10)14(18)13-9-20-15(19)16-13/h2-6,10,12-13H,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIKALMVTCPUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)C2CSC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。